molecular formula C12H7BrO2 B12553784 4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione CAS No. 189313-34-6

4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione

Cat. No.: B12553784
CAS No.: 189313-34-6
M. Wt: 263.09 g/mol
InChI Key: PBRUXBFVEGSBNK-UHFFFAOYSA-N
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Description

4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione is an organic compound with the molecular formula C12H7BrO2 and a molecular weight of 263.09 g/mol . This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione typically involves the oxidation of hydroxy enol to 4a,8b-dihydrobiphenylene-1,4-dione using manganese dioxide (MnO2). This intermediate is then brominated using N-bromosuccinimide (NBS) to produce mono- and dibromides . The reaction conditions for these steps are carefully controlled to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroxy enol form.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include MnO2 for oxidation, zinc for reduction, and NBS for bromination . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism by which 4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine atom and quinone structure. These reactions can lead to the formation of reactive intermediates that interact with molecular targets and pathways in biological systems. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4a-Bromo-4a,8b-dihydrobiphenylene-1,4-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its bromine atom, which enhances its reactivity and makes it a valuable compound for various research applications.

Properties

CAS No.

189313-34-6

Molecular Formula

C12H7BrO2

Molecular Weight

263.09 g/mol

IUPAC Name

8b-bromo-4aH-biphenylene-1,4-dione

InChI

InChI=1S/C12H7BrO2/c13-12-8-4-2-1-3-7(8)11(12)9(14)5-6-10(12)15/h1-6,11H

InChI Key

PBRUXBFVEGSBNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C2(C(=O)C=CC3=O)Br

Origin of Product

United States

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